
3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" is a structurally complex molecule that appears to be related to the class of compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. This particular compound also contains a furan moiety, which is a five-membered oxygen-containing heterocycle, and a dimethoxyphenyl group, which suggests the presence of two methoxy functional groups attached to a benzene ring. The compound's structure implies potential biological activity or utility in organic synthesis due to the presence of multiple reactive sites.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored through base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, leading to the formation of fused pyridines and pyrroles with high regio- and stereoselectivity . Although the specific compound is not mentioned, the general methodology could potentially be applied or adapted for its synthesis. The process involves microwave heating and can result in different reaction pathways depending on the substituents present on the starting materials.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is significant as it can influence the compound's reactivity and interaction with other molecules. The presence of electron-withdrawing or electron-donating groups can lead to different reaction pathways, as seen in the formation of pyrrolo[3,2-b]pyridines or pyrrolo[3,2-b]pyrroles . The specific arrangement of atoms and functional groups in "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" would likely impact its chemical behavior and potential applications.
Chemical Reactions Analysis
Furfuryl-pyrroles, which share a structural motif with the compound of interest, are known to possess a range of organoleptic properties and can be formed from furfuryl-amine through a series of reactions involving decarboxylation, isomerization, hydrolysis, dehydration, and cyclization . These reactions are relevant to the food industry, as furfuryl-pyrrole derivatives contribute to the aroma of various foods. The synthesis and transformation of these compounds are complex and can be influenced by the starting materials and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific substituents. For instance, the synthesis of a related compound, 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate, revealed unique structural characteristics and a positive charge localized at a specific carbon atom . The compound exhibited a specific pK(R+) value and an electrochemical reduction potential, which are indicative of its acid-base and redox properties. These findings suggest that "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" could also have distinct physical and chemical properties that could be explored through similar analytical techniques.
Applications De Recherche Scientifique
Photochromic and Fluorescent Properties
Research has shown that compounds with structures similar to "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" exhibit photochromic and fluorescent properties. For instance, studies on hetarylethenes, including those with pyrrole-2,5-dione structures, revealed that these compounds can undergo photoinduced transformations, leading to changes in their fluorescence characteristics upon UV irradiation. Such properties are of interest for the development of optical materials and sensors (Shepelenko et al., 2017; Metelitsa et al., 2010).
Synthesis and Biological Activity
Compounds with the pyrrole-2,5-dione moiety have been synthesized and assessed for biological activities, such as inhibition of PGE(2) production, indicating potential anti-inflammatory properties. This demonstrates the chemical versatility and biological relevance of this scaffold, suggesting similar potentials for "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" in medicinal chemistry (Moon et al., 2010).
Antibacterial and Anti-inflammatory Applications
A study on a structurally related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, reported antibacterial and anti-inflammatory activities, suggesting potential health and pharmaceutical applications for compounds within this structural class (Uwabagira & Sarojini, 2019).
Organic Synthesis and Material Science
Research involving the synthesis of heterocyclic compounds and conducting polymers based on furan and pyrrole derivatives, including pyrrolo[2,3-b]pyridine scaffolds and electronically conducting organic copolymers, underscores the importance of such molecular frameworks in organic synthesis and materials science. These studies indicate the role of furan and pyrrole derivatives in synthesizing novel organic materials with potential applications in electronics, photonics, and as functional materials (Sroor, 2019; Schweiger et al., 2000).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBYZDMWLPKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

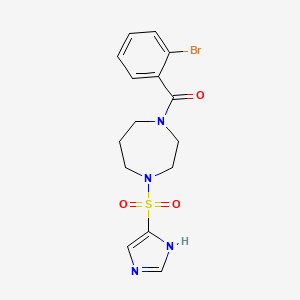
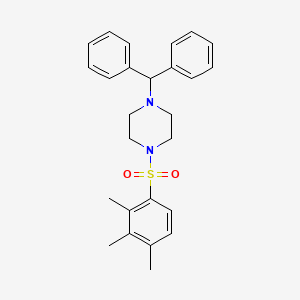
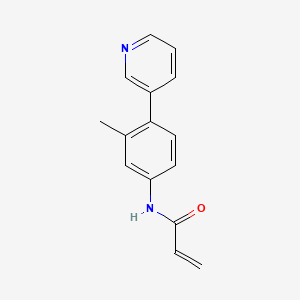
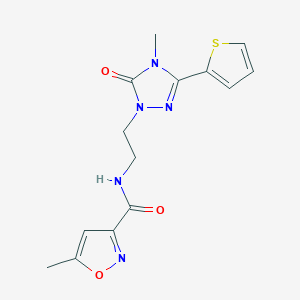
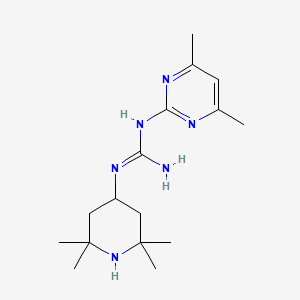
![4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2500962.png)
![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)
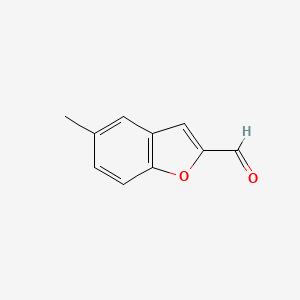
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)


![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)